molecular formula C11H24Cl2N2O B1441507 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1286274-47-2

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B1441507
CAS No.: 1286274-47-2
M. Wt: 271.22 g/mol
InChI Key: CXNQEGJHMOHVLN-UHFFFAOYSA-N
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Description

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride is the kappa opioid receptor (KOR) . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a key role in pain perception, mood regulation, and consciousness .

Mode of Action

This compound acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation by other substances, preventing the receptor’s usual effects .

Biochemical Pathways

The blockade of the KOR by this compound affects several biochemical pathways. It can inhibit the release of certain neurotransmitters and modulate the activity of various neural circuits. This can lead to changes in pain perception, mood, and other physiological and psychological processes .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by good absorption, distribution, metabolism, and excretion (ADME) properties . These properties contribute to the compound’s bioavailability, ensuring that it reaches its target in the body and exerts its effects .

Result of Action

The antagonism of the KOR by this compound results in a reduction in the activity of the receptor and its downstream effects . This can lead to changes in pain perception, mood, and other physiological and psychological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that bind to the KOR can affect the compound’s efficacy. Additionally, factors such as pH and temperature can influence the stability of the compound .

Preparation Methods

The synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride is utilized in various fields of scientific research:

Comparison with Similar Compounds

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride can be compared with similar compounds such as:

Biological Activity

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride, with the CAS number 1286274-47-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H24Cl2N2O. It has a molecular weight of 271.23 g/mol and is characterized by its dihydrochloride salt form, which enhances its solubility in biological systems.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Specifically, compounds that inhibit Class I PI3K enzymes have been shown to prevent uncontrolled cellular proliferation associated with various cancers. The inhibition of these pathways can lead to reduced tumor growth and improved outcomes in cancer treatment .

2. Antifibrotic Properties

The compound has also been studied for its antifibrotic effects. In vitro assays demonstrated that certain derivatives can inhibit the activation of human hepatic stellate cells, which are pivotal in the development of liver fibrosis. This suggests potential therapeutic applications in conditions such as hepatic cirrhosis .

3. Antimicrobial Activity

Preliminary studies have shown that related piperidine derivatives possess antimicrobial properties against various bacterial strains including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds indicate promising antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Specifically, the inhibition of PI3K pathways leads to decreased survival signals in cancer cells and enhanced apoptosis . Additionally, the structural features of the compound allow it to interact with various receptors and enzymes that play critical roles in disease processes.

Case Study 1: Antitumor Efficacy

A study conducted on a series of piperidine derivatives revealed that specific modifications to the structure significantly enhanced their antitumor efficacy against breast cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range, indicating potent activity .

Case Study 2: Liver Fibrosis Inhibition

In a model of liver fibrosis, compounds similar to 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine were tested for their ability to reduce collagen deposition and fibrotic markers in hepatic stellate cells. Results showed a significant reduction in fibrogenesis markers at concentrations as low as 10 µM .

Data Summary Table

Activity Effect Concentration Reference
AntitumorInhibition of cell proliferationIC50 < 10 µM
AntifibroticReduced collagen deposition10 µM
AntimicrobialEffective against MRSAMIC < 0.5 mg/mL

Properties

IUPAC Name

1-(oxan-4-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c12-11-1-5-13(6-2-11)9-10-3-7-14-8-4-10;;/h10-11H,1-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNQEGJHMOHVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.